Cas no 946517-70-0 (tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate)

Tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperazine nitrogen, enabling selective deprotection under mild acidic conditions. The terminal azide moiety allows for efficient participation in click chemistry reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of triazole linkages. This compound is useful in medicinal chemistry and materials science for constructing complex architectures. Its stability under standard storage conditions and compatibility with diverse reaction conditions make it a practical choice for researchers developing peptidomimetics, polymers, or bioconjugates.
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate structure
946517-70-0 structure
Product name:tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
CAS No:946517-70-0
MF:C12H23N5O2
MW:269.343322038651
CID:3039000
PubChem ID:86625340

tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-(3-azido-propyl)-piperazine-1-carboxylic acid tert-butyl ester
    • 1-Boc-4-(3-azidopropyl)-piperazine
    • tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
    • 946517-70-0
    • SDEYRINHRILMPY-UHFFFAOYSA-N
    • EN300-1885304
    • SCHEMBL23301354
    • DB-433353
    • Inchi: InChI=1S/C12H23N5O2/c1-12(2,3)19-11(18)17-9-7-16(8-10-17)6-4-5-14-15-13/h4-10H2,1-3H3
    • InChI Key: SDEYRINHRILMPY-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 269.18500
  • Monoisotopic Mass: 269.18517499Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 47.1Ų

Experimental Properties

  • PSA: 82.53000
  • LogP: 1.56806

tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1885304-0.1g
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
946517-70-0
0.1g
$678.0 2023-09-18
Enamine
EN300-1885304-0.25g
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
946517-70-0
0.25g
$708.0 2023-09-18
Enamine
EN300-1885304-0.5g
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
946517-70-0
0.5g
$739.0 2023-09-18
Enamine
EN300-1885304-1.0g
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
946517-70-0
1g
$857.0 2023-06-01
Enamine
EN300-1885304-2.5g
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
946517-70-0
2.5g
$1509.0 2023-09-18
Enamine
EN300-1885304-5g
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
946517-70-0
5g
$2235.0 2023-09-18
Enamine
EN300-1885304-10g
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
946517-70-0
10g
$3315.0 2023-09-18
Enamine
EN300-1885304-10.0g
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
946517-70-0
10g
$3683.0 2023-06-01
Enamine
EN300-1885304-5.0g
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
946517-70-0
5g
$2485.0 2023-06-01
Enamine
EN300-1885304-1g
tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate
946517-70-0
1g
$770.0 2023-09-18

Additional information on tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate

Recent Advances in the Application of tert-Butyl 4-(3-azidopropyl)piperazine-1-carboxylate (CAS: 946517-70-0) in Chemical Biology and Drug Discovery

The compound tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate (CAS: 946517-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its azide-functionalized piperazine scaffold, serves as a versatile intermediate in the synthesis of bioactive compounds and drug candidates. Recent studies have highlighted its utility in click chemistry, targeted drug delivery, and the development of novel therapeutic agents.

One of the most notable applications of tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate is its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Researchers have leveraged this reaction to create complex molecular architectures with high precision and efficiency. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of triazole-linked piperazine derivatives, which exhibited potent inhibitory activity against cancer-associated kinases. The study reported a significant improvement in yield and selectivity compared to traditional synthetic routes.

In addition to its synthetic utility, tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate has been employed in the development of targeted drug delivery systems. A recent investigation in Advanced Drug Delivery Reviews (2024) described its incorporation into antibody-drug conjugates (ADCs), where the azide group facilitated site-specific conjugation to monoclonal antibodies. This approach minimized off-target effects and enhanced the therapeutic index of the resulting ADCs in preclinical models of breast cancer.

Furthermore, the compound's potential in proteomics and chemical proteomics has been explored. A 2023 Nature Chemical Biology paper detailed its use as a photoaffinity probe for mapping protein-ligand interactions. The azide moiety enabled subsequent bioconjugation via strain-promoted azide-alkyne cycloaddition (SPAAC), allowing researchers to identify novel binding partners for poorly characterized drug targets. This methodology has opened new avenues for target deconvolution and mechanism-of-action studies.

Despite these advancements, challenges remain in the large-scale production and stability optimization of tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate. Recent work in Organic Process Research & Development (2024) has addressed these issues by developing a scalable synthetic route with improved purification protocols. The authors reported a 30% increase in overall yield while maintaining high purity (>98%), making the compound more accessible for industrial applications.

Looking ahead, the unique properties of tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate position it as a key player in emerging areas such as covalent drug discovery and bioorthogonal chemistry. Ongoing research is exploring its potential in the development of next-generation covalent inhibitors and activity-based probes. As synthetic methodologies continue to evolve, this compound is expected to play an increasingly important role in bridging chemical biology and pharmaceutical development.

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